molecular formula C13H14N2O4 B12444107 8-Nitro-spiro[chroman-2,4'-piperidin]-4-one

8-Nitro-spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B12444107
M. Wt: 262.26 g/mol
InChI Key: DVZWZZTVHJZKEZ-UHFFFAOYSA-N
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Description

8-Nitro-spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a spirocyclic structure, combining a chroman and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the chroman ring, followed by the introduction of the piperidinone moiety through a spirocyclization reaction. The nitro group is usually introduced via nitration of the chroman precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Nitro-spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-Nitro-spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Nitro-spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the spirocyclic structure can interact with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chroman-2,4’-piperidine]: Lacks the nitro group, making it less reactive.

    Spiro[chroman-2,4’-piperidin]-4-one: Similar structure but without the nitro group.

    8-Nitro-chroman: Contains the nitro group but lacks the spirocyclic piperidinone moiety.

Uniqueness

8-Nitro-spiro[chroman-2,4’-piperidin]-4-one is unique due to the combination of the nitro group and the spirocyclic structure, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

8-nitrospiro[3H-chromene-2,4'-piperidine]-4-one

InChI

InChI=1S/C13H14N2O4/c16-11-8-13(4-6-14-7-5-13)19-12-9(11)2-1-3-10(12)15(17)18/h1-3,14H,4-8H2

InChI Key

DVZWZZTVHJZKEZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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